4-((Methylsulfonyl)methyl)piperidine
Overview
Description
“4-((Methylsulfonyl)methyl)piperidine” is an organic compound with the chemical formula C6H13NO2S . It is a colorless to pale yellow liquid . This compound is used as an intermediate in organic synthesis and is commonly used in the synthesis of various compounds in pharmaceuticals and pesticides . It can also be used as a crosslinking agent for polymers .
Synthesis Analysis
The synthesis of “this compound” involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H13NO2S . The average mass is 163.238 Da and the monoisotopic mass is 163.066696 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.18±0.1 g/cm3 (Predicted), a boiling point of 336.9±31.0 °C (Predicted), and a flash point of 157.557°C . It has a vapor pressure of 0mmHg at 25°C and a refractive index of 1.496 .
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
A study by Karaman et al. (2016) highlights the synthesis of two novel series of sulfonyl hydrazone containing piperidine derivatives. These compounds were synthesized by condensing benzene sulfonyl hydrazides with ethyl 4-oxopiperidine-1-carboxylate and 2,6-diphenylpiperidin-4-one. The synthesized compounds showed significant antioxidant capacity and anticholinesterase activity, indicating potential medicinal chemistry applications (Karaman et al., 2016).
Metal Complexes and Products Derived from Piperidine Derivatives
Nath et al. (2016) explored the synthesis of metal complexes and products derived from 4-methyl-piperidine-carbodithioate. This study revealed interesting structural features, thermal analyses, redox behavior, and fluorescence properties of the synthesized compounds, offering insights into potential applications in materials science and catalysis (Nath et al., 2016).
Synthesis and Evaluation as Membrane-bound Phospholipase A2 Inhibitors
Research by Oinuma et al. (1991) focused on the synthesis and evaluation of substituted benzenesulfonamides as novel potent inhibitors of membrane-bound phospholipase A2. This study presented compounds with significant inhibitory activity, highlighting potential therapeutic applications for cardiovascular diseases (Oinuma et al., 1991).
Corrosion Inhibition of Iron
Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies on piperidine derivatives to predict their efficiency as corrosion inhibitors of iron. This research provides valuable insights into the design of new corrosion inhibitors for industrial applications (Kaya et al., 2016).
Antimicrobial Activity against Tomato Plant Pathogens
Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial activity against pathogens affecting tomato plants. This study suggests the potential of these compounds in agricultural applications to protect crops from bacterial and fungal infections (Vinaya et al., 2009).
Safety and Hazards
“4-((Methylsulfonyl)methyl)piperidine” may be irritating to the eyes and skin, so appropriate personal protective measures should be taken during use, such as wearing protective glasses and gloves . When storing and handling this compound, avoid contact with strong oxidants and high temperatures to prevent dangerous situations .
Future Directions
Piperidines, including “4-((Methylsulfonyl)methyl)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
4-(methylsulfonylmethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-11(9,10)6-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYCYNNJLVQISG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.